Ethyl 6-methyl-3-oxooctanoate
Description
Ethyl 6-methyl-3-oxooctanoate is an ethyl ester featuring a branched alkyl chain with a 3-oxo (keto) group at the third carbon and a methyl substituent at the sixth position. This compound belongs to the class of β-keto esters, which are widely utilized in organic synthesis for constructing heterocycles, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 6-methyl-3-oxooctanoate |
InChI |
InChI=1S/C11H20O3/c1-4-9(3)6-7-10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
ZJYXKFMWHWKZJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-3-oxooctanoate can be synthesized through the alkylation of enolate ions. The process involves the following steps:
Formation of Enolate Ion: The starting material, such as ethyl acetoacetate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to introduce the methyl group at the sixth carbon position.
Esterification: The resulting product undergoes esterification to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): Used for the enolate formation and alkylation steps.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-methyl-3-oxooctanoic acid.
Reduction: Formation of 6-methyl-3-hydroxyoctanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-3-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 6-methyl-3-oxooctanoate involves its interaction with various molecular targets:
Enolate Formation: The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions.
Pathways: The enolate ions can undergo alkylation, acylation, and other reactions, leading to the formation of different products.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 6-methyl-3-oxooctanoate shares a β-keto ester backbone with other compounds in the evidence. Key structural differences lie in substituents and chain length:


Key Observations :
- Branching vs.
- Functional Group Diversity: The benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate enables nucleophilic reactions (e.g., cyclization), whereas the unsubstituted β-keto group in this compound may favor enolate-based condensations .
Physicochemical Properties
- Solubility: this compound’s branched alkyl chain likely reduces water solubility compared to shorter-chain analogs (e.g., ethyl acetoacetate).
- Stability : The absence of aromatic or electron-withdrawing groups (cf. benzoisoxazole derivative ) may render it more prone to hydrolysis under acidic/basic conditions.
Notes on Contradictions and Limitations
- Synthesis: highlights benzene usage, a solvent largely phased out due to toxicity. Modern syntheses of this compound would likely substitute safer solvents, introducing variability in reaction efficiency .
- Bioactivity : While natural esters in evidence 1–2 show antifungal activity, synthetic β-keto esters (e.g., evidence 5) prioritize pharmaceutical applications, complicating direct comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


